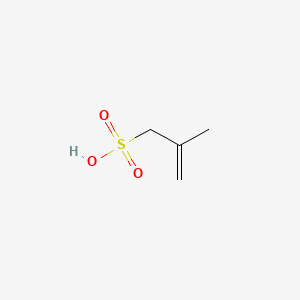

2-Methylprop-2-ene-1-sulfonic acid

Description

Significance and Role in Contemporary Chemical Synthesis and Materials Science Research

The importance of 2-methylprop-2-ene-1-sulfonic acid in modern chemical synthesis lies in its ability to act as a monomer in polymerization reactions. ontosight.ai The presence of the sulfonic acid group imparts hydrophilicity and ionic character to the resulting polymers. This characteristic is exploited in various applications, including:

Water Treatment: Polymers derived from this monomer can be used to create ion-exchange resins for water purification. ontosight.ai

Biomedical Engineering: Its biocompatibility and capacity to form hydrogels make it a candidate for drug delivery systems and tissue engineering. ontosight.ai

Adhesives and Coatings: The incorporation of this monomer can enhance the chemical and shear stabilities of polymer emulsions, improving the performance of adhesives and paints.

Concrete Formulations: As a component in superplasticizers, it helps to reduce the amount of water needed in concrete, leading to improved strength and durability.

In materials science, the sulfonic acid group's ability to conduct protons is a key area of investigation, particularly for the development of polymer electrolyte membranes (PEMs) for fuel cells.

Historical Development and Evolution of Research on Unsaturated Organosulfonic Acid Monomers

Research into unsaturated organosulfonic acid monomers has evolved significantly over the past several decades. Early research in the 1970s focused on monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS), initially for applications in acrylic fiber manufacturing. wikipedia.org This laid the groundwork for understanding the benefits of incorporating sulfonic acid groups into polymer backbones.

The development of new synthetic methods and a growing demand for advanced materials with specific functionalities have propelled further research into a wider array of unsaturated organosulfonic acid monomers, including this compound. The focus of contemporary research has expanded to include its use in sophisticated applications such as advanced coatings, high-performance concrete additives, and membranes for energy applications. wikipedia.org The synthesis of bio-derived unsaturated polyesters from molecules like itaconic and succinic acids also highlights the ongoing trend towards more sustainable polymer chemistry. mdpi.commdpi.com

Interactive Data Table: Properties of this compound and its Sodium Salt

| Property | This compound | This compound sodium salt |

| Molecular Formula | C4H8O3S | C4H7NaO3S |

| Molecular Weight | 136.17 g/mol epa.gov | 158.15 g/mol sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 3934-16-5 epa.gov | 1561-92-8 sigmaaldrich.comsigmaaldrich.com |

| Appearance | - | White to almost white powder/crystal chemicalbook.com |

| Melting Point | - | >300 °C sigmaaldrich.comsigmaaldrich.com |

| Key Functional Groups | Sulfonic acid, Alkene | Sulfonate, Alkene |

Structure

3D Structure

Properties

CAS No. |

3934-16-5 |

|---|---|

Molecular Formula |

C4H8O3S |

Molecular Weight |

136.17 g/mol |

IUPAC Name |

2-methylprop-2-ene-1-sulfonic acid |

InChI |

InChI=1S/C4H8O3S/c1-4(2)3-8(5,6)7/h1,3H2,2H3,(H,5,6,7) |

InChI Key |

XEEYSDHEOQHCDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylprop 2 Ene 1 Sulfonic Acid and Its Derivatives

Direct Sulfonation Routes

Direct sulfonation methods provide a straightforward approach to producing 2-methylprop-2-ene-1-sulfonic acid by introducing a sulfonic acid group to the isobutylene (B52900) backbone.

Isobutylene Sulfonation through Sulfur Trioxide Complexation

A prominent industrial method for synthesizing this compound and its salts involves the direct sulfonation of isobutylene using a sulfur trioxide (SO₃) complex. researchgate.net This process is typically carried out in an inert halogenated solvent, such as ethylene (B1197577) dichloride or methylene (B1212753) chloride. researchgate.net To moderate the high reactivity of sulfur trioxide and prevent unwanted side reactions and charring, the SO₃ is complexed with a Lewis base. researchgate.netchemicalbook.com Common Lewis bases used for this purpose include dimethylformamide (DMF), dimethylacetamide, tetra alkyl urea, or dioxane. researchgate.net

The reaction involves treating the SO₃-Lewis base complex with liquefied isobutylene. researchgate.net The process parameters, such as temperature and reactant ratios, are carefully controlled to optimize the yield and purity of the desired product. After the sulfonation reaction is complete, the resulting sulfonic acid is typically neutralized with a base, such as aqueous sodium hydroxide, to yield the more stable salt form, for instance, sodium 2-methylprop-2-ene-1-sulfonate. researchgate.net Yields for this process can be quite high, with reports of up to 94.8% based on isobutylene. researchgate.net

Table 1: Reaction Parameters for Isobutylene Sulfonation

| Parameter | Details | Source |

|---|---|---|

| Sulfonating Agent | Sulfur Trioxide (SO₃) complex | researchgate.net |

| Complexing Agents | Dimethylformamide, Dioxane, etc. | researchgate.net |

| Solvent | Halogenated solvents (e.g., Ethylene Dichloride) | researchgate.net |

| Reactant | Liquefied Isobutylene | researchgate.net |

| Post-treatment | Neutralization with a base (e.g., NaOH) | researchgate.net |

Mechanistic Investigations of Electrophilic Addition and Subsequent Rearrangement in Sulfonation

The formation of this compound from isobutylene and sulfur trioxide proceeds through a mechanism involving electrophilic addition followed by a rearrangement. The reaction is not a simple addition across the double bond, which would yield tert-butylsulfonic acid. Instead, an allylic shift occurs to produce the thermodynamically more stable product.

The mechanism is initiated by the electrophilic attack of sulfur trioxide on the electron-rich double bond of isobutylene. csbsju.edu This attack follows Markovnikov's rule, where the electrophile (the sulfur atom in SO₃) bonds to the less substituted carbon of the double bond. This leads to the formation of a tertiary carbocation intermediate, which is the more stable carbocation. csbsju.edulasalle.edu

Following the formation of the carbocation, a rearrangement occurs. This is not a typical hydride or alkyl shift, but rather a proton transfer, likely from one of the methyl groups adjacent to the carbocation. This step is essentially an ene reaction or a deprotonation from the allylic position. The process results in the formation of a new double bond between the tertiary carbon and one of the methyl carbons, and the sulfonic acid group is attached to the other methyl group. This allylic rearrangement leads to the final product, this compound. wikipedia.org Such rearrangements are common in reactions involving allylic systems, as they lead to conjugated and often more stable products. wikipedia.orgnih.gov

Indirect Synthesis Pathways and Precursor Chemistry

Indirect methods offer alternative routes to this compound and its derivatives, often starting from functionalized precursors like allylic halides.

Transformation from Allylic Halides via Sulfite (B76179) Intermediates

An alternative synthesis route to the sodium salt of this compound involves the reaction of methallyl chloride with sodium sulfite. researchgate.net This method represents a nucleophilic substitution pathway where the sulfite ion acts as the nucleophile, displacing the chloride from the allylic position of methallyl chloride.

The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system. The sodium sulfite attacks the carbon atom bearing the chlorine, leading to the formation of sodium 2-methylprop-2-ene-1-sulfonate and sodium chloride. This method avoids the use of highly reactive and corrosive sulfur trioxide.

Synthesis of Sulfonyl Halide Analogues of this compound

The sulfonyl halide analogues, particularly 2-methylprop-2-ene-1-sulfonyl chloride, are important derivatives used in further chemical synthesis. nih.govmasterorganicchemistry.com These compounds can be prepared from the corresponding sulfonic acid or its salt. A common laboratory method involves the treatment of sodium 2-methylprop-2-ene-1-sulfonate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). ontosight.ai

The reaction typically requires heating, for example, refluxing the sodium sulfonate with POCl₃. ontosight.ai After the reaction is complete, the excess chlorinating agent is removed, often by distillation, and the product is isolated by quenching the reaction mixture with ice-water followed by extraction with an organic solvent. ontosight.ai 2-Methylprop-2-ene-1-sulfonyl chloride is a useful reagent for introducing the 2-methylprop-2-ene-1-sulfonyl group into other molecules. nih.govmasterorganicchemistry.com

Advanced Purification Techniques and Process Optimization in Synthesis

The production of high-purity this compound or its salts is crucial, especially for its use as a comonomer in polymerization processes where impurities can adversely affect the polymer's properties. researchgate.net Several techniques are employed to purify the product obtained from the synthetic routes described above.

A common purification strategy for the sodium salt involves precipitation and filtration. researchgate.net For instance, after neutralization of the reaction mixture from the direct sulfonation of isobutylene, the aqueous layer containing the product is separated from the organic layer. researchgate.net A non-solvent, such as methanol, is then added to the aqueous solution, causing the inorganic salt impurities to precipitate while the desired sodium 2-methylprop-2-ene-1-sulfonate remains in solution. researchgate.net Subsequent evaporation of the solvent and drying yields the purified product. researchgate.net This process can achieve purities of over 99%. researchgate.net

Another advanced purification method involves treatment with metal oxides or hydroxides followed by ion-exchange chromatography. youtube.com This technique is particularly useful for removing residual sulfuric acid or sulfate (B86663) ions. The crude sulfonic acid solution is treated with an oxide, hydroxide, or carbonate of a metal whose sulfate is insoluble (e.g., calcium or barium), while its sulfonate salt is soluble. The insoluble metal sulfate is then removed by filtration. The filtrate containing the metal sulfonate is then passed through a cation exchange resin in its acid form. This removes the metal cations and regenerates the pure sulfonic acid in solution. youtube.com

Process optimization also focuses on minimizing impurities from the start. For example, using distilled sulfur trioxide that is substantially free from iron can significantly reduce the iron content in the final product to less than 3 ppm, which is a critical requirement for certain applications. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | Methallylsulfonic acid | C₄H₈O₃S |

| Isobutylene | 2-Methylpropene | C₄H₈ |

| Sulfur trioxide | SO₃ | |

| Dimethylformamide | DMF | C₃H₇NO |

| Dioxane | C₄H₈O₂ | |

| Ethylene dichloride | 1,2-Dichloroethane | C₂H₄Cl₂ |

| Methylene chloride | Dichloromethane | CH₂Cl₂ |

| Sodium hydroxide | NaOH | |

| Sodium 2-methylprop-2-ene-1-sulfonate | Sodium methallylsulfonate | C₄H₇NaO₃S |

| Methallyl chloride | 3-Chloro-2-methyl-1-propene | C₄H₇Cl |

| Sodium sulfite | Na₂SO₃ | |

| 2-Methylprop-2-ene-1-sulfonyl chloride | Methallylsulfonyl chloride | C₄H₇ClO₂S |

| Phosphorus oxychloride | POCl₃ | |

| Phosphorus pentachloride | PCl₅ | |

| Methanol | CH₄O | |

| Sulfuric acid | H₂SO₄ |

Chemical Reactivity and Functionalization of 2 Methylprop 2 Ene 1 Sulfonic Acid

Reaction Mechanisms Involving the Sulfonic Acid Functional Group

The sulfonic acid group (-SO₃H) is chemically analogous to sulfuric acid, rendering it a very strong acid. wikipedia.orglibretexts.org Its pKa value is significantly lower than that of its carboxylic acid counterparts, indicating a high degree of ionization in solution. wikipedia.org The reactivity of this group is central to the derivatization of the molecule.

A primary pathway for functionalization involves converting the sulfonic acid into a more reactive intermediate, such as a sulfonyl chloride (-SO₂Cl). This transformation is typically achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is highly susceptible to nucleophilic attack, making it an excellent precursor for a variety of derivatives. libretexts.org The chloride ion acts as a good leaving group, facilitating reactions with a wide range of nucleophiles. libretexts.org

Transformations of the Alkenyl Moiety in 2-Methylprop-2-ene-1-sulfonic Acid

The alkenyl (or methallyl) portion of the molecule offers a distinct site for chemical reactions, most notably polymerization. The sodium salt of this compound (SMAS) is widely used as a monomer or co-monomer in the synthesis of various polymers. chemicalbook.comsigmaaldrich.com

Its inclusion in polymer chains imparts specific, desirable properties to the final material. For example:

Improved Dyeability: It is frequently used as the third monomer in the production of polyacrylonitrile (B21495) fibers, where the sulfonic acid group provides sites for dye molecules to bind, enhancing the dyeability and heat resistance of the fibers. chemicalbook.comguidechem.com

High-Performance Concrete Admixtures: It serves as a monomer in the creation of high-efficiency polycarboxylic acid concrete water-reducing agents, where the stable sulfonic acid groups contribute to the polymer's performance. chemicalbook.com

Polymerization Studies: It has been used in studies of graft copolymerization to reduce undesirable homopolymerization. sigmaaldrich.comguidechem.compromisechemical.com

The synthesis of the sodium salt itself typically involves the sulfonation of isobutylene (B52900) with a sulfur trioxide complex, followed by neutralization with a sodium base. google.com

Formation of Diverse Derivatives and Conjugates

The dual functionality of this compound allows for the synthesis of a broad spectrum of derivatives through reactions targeting the sulfonic acid group, the double bond, or both.

As mentioned, the conversion of the sulfonic acid to its sulfonyl chloride is a key step for further derivatization. The highly reactive sulfonyl chloride can then readily react with various nucleophiles to form stable sulfonates and sulfonamides.

Sulfonate Esters: These are formed by the reaction of the sulfonyl chloride with an alcohol (alcoholysis). wikipedia.org The reaction proceeds via nucleophilic substitution at the sulfur atom, displacing the chloride. These sulfonate esters are themselves valuable intermediates in organic synthesis.

Sulfonamides: These are synthesized by reacting the sulfonyl chloride with primary or secondary amines. nih.gov The reaction, often carried out under basic conditions to neutralize the HCl byproduct, forms a stable sulfur-nitrogen bond. nih.gov

The general schemes for these reactions are presented below.

| Reaction Type | Reactants | Product | General Conditions |

| Sulfonate Ester Formation | 2-Methylprop-2-ene-1-sulfonyl chloride, Alcohol (R'-OH) | 2-Methylprop-2-ene-1-sulfonate ester (R-SO₂OR') | Base (e.g., pyridine) |

| Sulfonamide Formation | 2-Methylprop-2-ene-1-sulfonyl chloride, Amine (R'R''NH) | 2-Methylprop-2-ene-1-sulfonamide (R-SO₂NR'R'') | Base (e.g., NaHCO₃) |

A sophisticated functionalization strategy involves the use of silyl (B83357) 2-methylprop-2-ene-1-sulfinates, which are potent silylating agents. researchgate.netnih.gov These sulfinate reagents are structural analogues of the sulfonic acid but are synthesized via a distinct pathway: a copper-catalyzed sila-ene reaction between a methallylsilane (B14297402) and sulfur dioxide. researchgate.net

These silyl sulfinate reagents are exceptionally effective for the silylation of sterically hindered and sensitive alcohols, such as polyols and carbohydrates. researchgate.netnih.gov The reaction proceeds under neutral conditions at room temperature, affording high yields of the corresponding silyl ethers. A significant advantage of this method is that the byproducts, sulfur dioxide and isobutylene, are volatile gases, which simplifies product purification to simple evaporation of the solvent. researchgate.net This methodology has been successfully applied to the chemo- and regioselective protection of polyols and glycosides. researchgate.netnih.gov

The high reactivity of these reagents was demonstrated by the successful synthesis of the sterically crowded per-O-tert-butyldimethylsilyl-α-D-glucopyranose. researchgate.netnih.gov

| Silyl Sulfinate Reagent | Silyl Group | Application Example |

| Trimethylsilyl (B98337) 2-methylprop-2-ene-1-sulfinate | Trimethylsilyl (TMS) | Per-O-silylation of polyols and carbohydrates for GC analysis. researchgate.netnih.gov |

| Triethylsilyl 2-methylprop-2-ene-1-sulfinate | Triethylsilyl (TES) | Preparative silylation of alcohols. researchgate.net |

| tert-Butyldimethylsilyl 2-methylprop-2-ene-1-sulfinate | tert-Butyldimethylsilyl (TBDMS) | Preparative silylation of alcohols. researchgate.net |

| Triisopropylsilyl 2-methylprop-2-ene-1-sulfinate | Triisopropylsilyl (TIPS) | Preparative silylation of alcohols. researchgate.net |

Beyond the formation of sulfonates and sulfonamides, the derivatives of this compound can undergo further functional group interconversions. For instance, the sulfonate esters formed as described in section 3.3.1 are excellent leaving groups in nucleophilic substitution reactions. ub.eduvanderbilt.edu This allows for the conversion of the sulfonate group into other functionalities, such as halides (Cl, Br, I), by reacting the sulfonate ester with a halide salt (e.g., LiCl, LiBr, NaI). ub.edu This two-step process (conversion of sulfonic acid to sulfonate ester, then substitution) provides a pathway to a wider range of modified compounds. ub.edu

Polymerization Chemistry of 2 Methylprop 2 Ene 1 Sulfonic Acid

Homopolymerization Kinetics and Mechanisms of 2-Methylprop-2-ene-1-sulfonic Acid

The homopolymerization of this compound and its salts, such as sodium methallyl sulfonate (SMAS), has been a subject of interest, although detailed kinetic and mechanistic studies are less prevalent compared to its copolymerization. The polymerization is typically initiated by free radical initiators in aqueous solutions.

The mechanism of homopolymerization proceeds via a standard free radical pathway, involving initiation, propagation, and termination steps. The sulfonate group, being highly hydrophilic, influences the polymerization kinetics in aqueous media due to electrostatic interactions and its effect on the local concentration of reactants. The termination mechanism in the polymerization of related monomers has been suggested to be primarily bimolecular.

Copolymerization with Various Monomer Classes

This compound and its sodium salt exhibit excellent copolymerization capabilities with a diverse range of monomers. This has led to their widespread use in modifying the properties of various polymer systems.

Free Radical Copolymerization with Acrylonitrile (B1666552) and Acrylamide (B121943) Derivatives

The copolymerization of sodium methallyl sulfonate (SMAS) with acrylonitrile is a cornerstone in the production of acrylic fibers. The incorporation of SMAS improves the dyeability, heat resistance, and flexibility of the resulting polyacrylonitrile (B21495) fibers. mdpi.com The reactivity ratios for the terpolymerization of acrylonitrile (AN), vinyl acetate (B1210297) (VAc), and sodium methallylsulfonate (SMAS) in a suspension system have been reported. For the AN/VAc/SMAS system, the apparent reactivity ratios were found to be γ12 = 3.58, γ21 = 0.39, γ13 = 1.45, γ31 = 0, and γ23 = 0.92, with a rate constant ratio R3 = k31/k32 = 0.04. scu.edu.cn These values indicate the relative reactivity of the monomers towards the growing polymer chains.

Copolymers of acrylonitrile and sodium methallylsulfonate have also been utilized in the formation of membranes for applications such as blood ultrafiltration. itu.edu.trresearchgate.netnih.gov The presence of the sulfonate groups in the copolymer enhances the hydrophilicity and hemocompatibility of these membranes. researchgate.net

Copolymerization with Maleic Anhydride (B1165640) and Other Unsaturated Dicarboxylic Acids

Sodium methallyl sulfonate can be copolymerized with maleic anhydride to produce copolymers with applications as scale inhibitors and dispersants in water treatment. mdpi.comscu.edu.cn The polymerization process and performance of maleic anhydride and sodium allyl sulfonate (a similar monomer) copolymers have been studied, indicating good copolymerization activity. scu.edu.cnsciengine.com The neutralization degree of the maleic anhydride can influence the polymerization process. scu.edu.cnsciengine.com

The copolymerization of SMAS with other unsaturated dicarboxylic acids, such as itaconic acid, can also lead to the formation of effective dispersants. mdpi.com

Integration into Styrenic and Vinylic Polymer Systems

The integration of sodium methallyl sulfonate into styrenic and vinylic polymer systems is another area of interest. For instance, it can be copolymerized with styrene-acrylic emulsions to improve the properties of fertilizers. mdpi.com While specific kinetic data for the copolymerization of SMAS with styrene (B11656) is not detailed in the provided search results, the general principles of free radical copolymerization apply. The reactivity of the monomers would dictate the composition and structure of the resulting copolymer.

In the context of vinylic systems, the copolymerization of SMAS with vinyl acetate is a key aspect of producing acrylic fibers with improved properties. scu.edu.cn

Graft Copolymerization onto Natural and Synthetic Substrates

Graft copolymerization of sodium methallyl sulfonate onto both natural and synthetic polymers is a method used to impart new functionalities to the base material.

Natural Substrates: There is evidence of reducing homopolymerization during the graft copolymerization of methyl methacrylate (B99206) onto jute fiber using sodium methallyl sulfonate. chemrxiv.org Grafting onto natural polymers like starch is a common strategy to create materials with enhanced properties, such as superabsorbents. mdpi.com The initiation of grafting is often achieved using chemical initiators like potassium persulfate, and the grafting efficiency depends on various reaction parameters. ut.ac.ir

Synthetic Substrates: The concept of grafting hydrophilic monomers like sodium styrene sulfonate onto synthetic polymers such as polyethylene (B3416737) terephthalate (B1205515) and polysulfone has been explored to improve their biocompatibility and surface properties. nih.govnih.gov Similarly, graft copolymerization of polyethylene glycol methacrylate onto polyethylene has been shown to enhance blood compatibility. kist.re.kr While direct studies on grafting SMAS onto these specific synthetic substrates were not found, the principles of graft polymerization suggest its potential for similar surface modifications.

Application of this compound as a Chain Transfer Agent in Controlled Polymerization

Sodium methallyl sulfonate (SMAS) is utilized as a chain transfer agent, particularly in the synthesis of polycarboxylate superplasticizers. mdpi.commdpi.comgoogle.com Chain transfer agents are crucial for controlling the molecular weight of polymers during polymerization. In the production of polycarboxylate superplasticizers, SMAS helps in regulating the polymer chain length, which is a critical factor for their performance as concrete admixtures. researchgate.netiaea.org The use of SMAS as a chain transfer agent can also help in reducing the odor of the final product while introducing sulfonic acid groups that enhance dispersion properties. mdpi.com

While the role of SMAS as a chain transfer agent is established, specific quantitative data such as the chain transfer constant (C_s) for various polymerization systems were not available in the provided search results. The chain transfer constant is a critical parameter that quantifies the efficiency of a chain transfer agent.

Influence of Polymerization Conditions on Copolymer Composition and Architecture

The composition and architecture of copolymers containing this compound and its derivatives, such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS), are highly dependent on the specific conditions under which the polymerization reaction is conducted. By carefully manipulating these conditions, researchers can tailor the final properties of the polymer, such as its solubility, ion exchange capacity, and thermal stability. Key parameters that exert significant influence include the monomer feed ratio, solvent system, pH, ionic strength, and the choice of catalyst and polymerization technique.

The monomer feed ratio is a primary determinant of the final copolymer composition. nih.gov In the synthesis of both block and random copolymers of AMPS and methyl methacrylate (MMA), the initial molar ratio of the monomers directly correlates with the amount of each monomer incorporated into the final polymer chain. nih.gov This, in turn, dictates crucial functional properties of the resulting material. For instance, a higher molar composition of the sulfonic acid-containing monomer leads to a greater number of active sites, resulting in a higher ion exchange capacity (IEC). nih.govmdpi.comnih.gov This principle allows for the fine-tuning of the copolymer's properties for specific applications, such as catalytic membranes or polyelectrolytes. nih.govresearchgate.net

For example, in the synthesis of poly(2-acrylamido-2-methylpropanesulfonic acid)-b-poly(methyl methacrylate) (PAMPS-b-PMMA) block copolymers, increasing the molar percentage of PAMPS from 12% to 25% resulted in a significant increase in the IEC from 0.55 to 1.40 mmol H⁺g⁻¹, respectively. nih.gov Similarly, for random copolymers (PAMPS-co-PMMA), the IEC could be tuned by adjusting the monomer feed. nih.gov

| Copolymer Type | [AMPS]:[MMA] Feed Molar Ratio | Final PAMPS Content (mol%) | Ion Exchange Capacity (IEC) (mmol H⁺g⁻¹) |

|---|---|---|---|

| Block (PAMPS-b-PMMA) | - | 12 | 0.55 |

| Block (PAMPS-b-PMMA) | - | 25 | 1.40 |

| Random (PAMPS-co-PMMA) | 1:1 | - | 2.63 |

| Random (PAMPS-co-PMMA) | 1:2 | - | 1.57 |

The choice of solvent plays a critical role in the polymerization kinetics and the properties of the resulting polymer. The polymerization of AMPS has been studied in various solvents, including dimethylformamide (DMF), and mixtures like water:DMF and methanol:DMF. mdpi.com Research shows that the solvent system affects the molecular weight and dispersity (Đ) of the synthesized polymers. mdpi.com For instance, the polymerization of AMPS mediated by a Ruthenium(II) catalyst showed different behaviors depending on the solvent used. mdpi.com

| Solvent | Time (h) | Conversion (%) | Mₙ (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|

| DMF | 10 | 99 | 25,700 | 1.71 |

| Water:DMF (1:1 v/v) | 0.5 | 13 | 10,300 | 1.75 |

| Methanol:DMF (1:1 v/v) | 2 | 11 | 11,200 | 1.78 |

The pH and ionic strength of the polymerization medium are particularly crucial for ionic monomers like this compound. The degree of ionization of the sulfonic acid and any other acidic or basic comonomers is directly affected by the pH. uwaterloo.ca This change in charge density along the monomer and the propagating polymer chain influences the electrostatic interactions, which in turn affects the rate of polymerization and the reactivity ratios of the comonomers. uwaterloo.caresearchgate.net For instance, in the terpolymerization of AMPS, acrylamide, and acrylic acid, ionic strength was found to have the most significant influence on reactivity ratios, even more so than pH in the range of 5 to 9. researchgate.netresearchgate.net However, unlike copolymers based on carboxylic acids (like acrylic acid), which can precipitate in acidic conditions, sulfonate-based copolymers tend to remain soluble over a wide pH range due to the strong acidic nature of the sulfonate group. nih.gov

The architecture of the final copolymer—whether it is a random, block, or star-shaped polymer—is largely dictated by the polymerization technique and the catalyst system employed. nih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are controlled radical polymerization methods that allow for the synthesis of well-defined polymers with predetermined molecular weights and complex architectures. nih.gov

For example, quasiliving radical polymerization catalyzed by a Ruthenium(II) complex has been successfully used to synthesize well-defined block copolymers. mdpi.comnih.gov The synthesis of a PAMPS-b-PMMA block copolymer was achieved using a one-pot sequential method where the MMA monomer was added to the living PAMPS macroinitiator. mdpi.com This controlled approach is essential for creating amphiphilic block copolymers, which can be challenging to synthesize due to the different natures of the hydrophilic (sulfonic acid-containing) and hydrophobic blocks. mdpi.com Similarly, the copolymerization of acrylic acid and AMPS has been explored in supercritical carbon dioxide, a sustainable alternative to traditional solvents, demonstrating the impact of the reaction medium on the polymerization process and final polymer properties. conicet.gov.ar

| Initial AMPS in Feed (mol%) | Final AMPS in Copolymer (mol%) | Global Monomer Conversion (mol%) |

|---|---|---|

| 3 | 0.9 | 92.9 |

| 6 | 1.3 | 88.6 |

| 9 | 1.7 | 81.4 |

| 12 | 1.9 | 76.2 |

| 15 | 2.1 | 61.3 |

Structure Property Relationships in 2 Methylprop 2 Ene 1 Sulfonic Acid Based Polymers

Impact of 2-Methylprop-2-ene-1-sulfonic Acid Incorporation on Polymer Polarity and Hydrophilicity

The inclusion of this compound as a monomer or comonomer significantly enhances the polarity and hydrophilicity of the resulting polymer. The sulfonic acid group (-SO₃H) is inherently polar and capable of forming strong hydrogen bonds with water molecules. This functional group gives the monomer its acidic properties and a high affinity for aqueous environments. ontosight.ai

When polymerized, these sulfonic acid groups are tethered along the polymer backbone, transforming a potentially hydrophobic polymer into a more hydrophilic one. The degree of this transformation is directly related to the concentration of the sulfonic acid monomer in the copolymer. This increased hydrophilicity is critical for applications such as water treatment, where these polymers can be used to create ion-exchange resins. ontosight.ai

The presence of the sulfonic acid moiety imparts ionic character across a broad pH spectrum. This characteristic ensures that the polymer remains hydrophilic and can interact with water and polar solvents even under varying pH conditions. The high solubility of the monomer in water and polar organic solvents like dimethylformamide (DMF) is a testament to its hydrophilic nature, a property that is largely transferred to its corresponding polymers.

The modification of polymer surfaces to increase hydrophilicity is a common strategy to improve wettability and adhesion. Techniques such as plasma treatment can introduce polar functional groups, thereby increasing the surface energy and rendering the surface more hydrophilic. pageplace.de The incorporation of this compound achieves a similar effect chemically from within the bulk of the material or at the surface, depending on the polymerization technique.

Table 1: Effect of Functional Groups on Polymer Hydrophilicity

| Functional Group | Typical Polarity | Interaction with Water | Resulting Polymer Character |

|---|---|---|---|

| Alkyl (e.g., -CH₃, -C₂H₅) | Nonpolar | Weak (van der Waals) | Hydrophobic |

| Phenyl | Nonpolar | Weak (van der Waals) | Hydrophobic |

| Ester (-COO-) | Polar | Moderate (Hydrogen Bonding) | Moderately Hydrophilic |

| Hydroxyl (-OH) | Highly Polar | Strong (Hydrogen Bonding) | Hydrophilic |

| Sulfonic Acid (-SO₃H) | Very Highly Polar/Ionic | Very Strong (H-Bonding, Ion-Dipole) | Very Hydrophilic |

Ionic Interactions and Polyelectrolyte Behavior in Aqueous Media

Polymers containing this compound are classified as polyelectrolytes, as the sulfonic acid groups can deprotonate in aqueous solutions, leaving negatively charged sulfonate groups (-SO₃⁻) along the polymer chain and releasing protons (H⁺) into the solution. This dissociation leads to significant electrostatic interactions that govern the polymer's conformation and properties in water.

The repulsion between the negatively charged sulfonate groups causes the polymer chains to adopt an extended, uncoiled conformation in deionized water due to intramolecular electrostatic repulsion. This chain expansion results in a significant increase in the solution's viscosity.

The behavior of these polyelectrolytes is highly sensitive to the presence of added salts (electrolytes). When a salt such as sodium chloride (NaCl) is added to the solution, the added cations (e.g., Na⁺) screen the negative charges on the polymer chain. This charge screening effect reduces the electrostatic repulsion between the sulfonate groups, allowing the polymer chain to relax into a more coiled or random conformation. This conformational change is typically observed as a sharp decrease in the solution viscosity. researchgate.net This phenomenon, known as the "polyelectrolyte effect," is a hallmark of polymers containing ionic groups.

The interactions are not limited to small ions. These polyelectrolytes can form complexes with oppositely charged macromolecules or surfactants. mdpi.com The strong electrostatic forces can lead to the formation of structures like polymer-surfactant complexes, which can result in phase separation or precipitation. mdpi.com The specific nature of these interactions depends on factors like ion type, concentration, and temperature, allowing for the creation of dynamic and responsive soft materials. chemrxiv.orgchemrxiv.org

Rheological and Viscoelastic Properties of this compound Copolymers

The rheological, or flow, properties of solutions containing this compound copolymers are strongly influenced by the polyelectrolyte effects discussed previously. The extended chain conformation in low-salt aqueous solutions leads to high viscosity and pronounced non-Newtonian, shear-thinning behavior. mdpi.com This means the viscosity decreases as the applied shear rate increases, a result of the polymer chains aligning in the direction of flow.

The incorporation of hydrophobic comonomers alongside the sulfonic acid monomer can lead to the formation of hydrophobically associating polymers. In aqueous solutions, the hydrophobic groups tend to aggregate to minimize contact with water, forming temporary physical crosslinks between polymer chains. These associations, combined with the electrostatic repulsions of the charged sulfonate groups, can create a complex network structure, resulting in significant thickening and viscoelastic properties.

The viscosity of these copolymer solutions is dependent on several factors:

Polymer Concentration: As concentration increases, viscosity generally increases as polymer chains begin to entangle and interact more strongly.

Sulfonic Acid Content: Higher sulfonic acid content leads to greater electrostatic repulsion and chain expansion, increasing viscosity in low-salt conditions.

Salt Concentration: As discussed, adding salt screens the ionic charges, causing the polymer chains to coil and the solution viscosity to drop significantly. researchgate.net

Temperature: For some associating polymers, an increase in temperature can enhance hydrophobic interactions, leading to an initial increase in viscosity, though further heating will typically decrease viscosity. researchgate.net

Table 2: Factors Affecting Viscosity of a 2-Acrylamido-2-methyl-1-propane Sulfonic Acid (AMPS) Terpolymer Solution Data synthesized from qualitative descriptions in cited research. researchgate.net

| Factor | Change | Effect on Viscosity | Underlying Mechanism |

|---|---|---|---|

| Polymer Concentration | Increase | Increase | Increased chain entanglement and intermolecular interactions. |

| Shear Rate | Increase | Decrease | Alignment of polymer chains in the direction of flow (shear thinning). |

| Temperature | Increase | Decrease | Increased polymer chain mobility and disruption of network structures. |

| NaCl Concentration | Increase | Significant Decrease | Screening of electrostatic repulsions, leading to polymer chain collapse. |

Surface Energetics and Adhesion Characteristics of Modified Polymer Surfaces

The surface properties of a material are critical for applications involving coatings, adhesives, and composites. Polymers are often characterized as having low-energy surfaces. ictp.it However, the incorporation of this compound can substantially modify these surface characteristics.

The presence of polar sulfonic acid groups at the polymer surface increases its surface energy. Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. ictp.it High-energy surfaces are typically more hydrophilic and exhibit better wettability. The increase in surface energy upon incorporating sulfonic acid groups is due to the introduction of strong polar and hydrogen-bonding capabilities at the interface.

This change in surface energy has a direct impact on adhesion. mdpi.com Good adhesion between a polymer and another surface (like a substrate or another polymer layer) often requires that the adhesive can effectively wet the surface. By increasing the polymer's surface energy, the incorporation of this compound promotes better wetting by polar adhesives and coatings. Furthermore, the functional sulfonic acid groups can participate in chemical interactions, such as hydrogen or ionic bonds, with the substrate, leading to enhanced adhesive strength. For instance, polymers derived from the related monomer AMPS have been shown to increase the adhesive strength in pressure-sensitive adhesive formulations.

The modification of a non-polar polymer like polypropylene, which typically has poor adhesion, by introducing polar functional groups can significantly improve its adhesive properties. researchgate.net This is achieved by increasing the polarity and surface energy of the polymer, allowing for stronger interfacial interactions.

Table 3: Comparative Surface Properties

| Polymer Type | Dominant Surface Groups | Expected Surface Energy | Adhesion to Polar Substrates |

|---|---|---|---|

| Polyethylene (B3416737) | -CH₂-CH₂- | Low (~31 mJ/m²) | Poor |

| Polystyrene | Phenyl rings | Low (~33 mJ/m²) | Poor |

| Poly(methyl methacrylate) | Ester groups | Medium (~41 mJ/m²) | Moderate |

| Polymer with this compound | -SO₃H groups | High | Good to Excellent |

Advanced Material Applications Derived from 2 Methylprop 2 Ene 1 Sulfonic Acid Polymers

Development of Functional Fibers and Textiles

The incorporation of AMPS into polymer backbones has led to significant advancements in the textile industry, particularly in the creation of functional fibers with enhanced properties. The sulfonic acid group plays a crucial role in improving various characteristics of fibers like acrylics. atamankimya.com

Improving Thermal Stability and Mechanical Flexibility of Polymer Fibers

The introduction of sulfonic acid groups into polymer chains enhances the rigidity and thermal stability of the resulting fibers. e3s-conferences.org This is attributed to the strong ionic interactions and the bulky nature of the AMPS monomer. e3s-conferences.org Research on copolymers of acrylamide (B121943) and AMPS has shown that these polymers exhibit good temperature resistance. researchgate.net The thermal stability of modified natural rubber, for instance, is influenced by the amount of poly(2-acrylamido-2-methyl-1-propane sulfonic acid) (PAMPS) grafted onto it, with the initial degradation temperature being a key indicator. nih.gov

In terms of mechanical properties, polymers can be engineered for varying degrees of flexibility. nih.gov The incorporation of specific monomers can plasticize or stiffen the fiber. nih.govresearchgate.net For example, blending polymers with different glass transition temperatures (Tg), such as a polylactide-co-glycolide (PLGA) with a polyethylene (B3416737) glycol (PEG)-containing copolymer (PELA), can regulate the Tg of the final material, thereby influencing its flexibility and mechanical stability. nih.gov A lower Tg generally corresponds to higher mobility of the polymer chains and thus better mechanical properties. nih.gov

Water Treatment and Environmental Remediation Technologies

Copolymers based on AMPS are extensively used in water treatment due to their exceptional performance as scale inhibitors, corrosion controllers, and dispersants. watertreatmentagent.net Their high tolerance to temperature, chlorine, and a wide pH range makes them highly effective in various industrial water systems. watertreatmentagent.net

Mechanisms of Corrosion Inhibition and Scale Control in Aqueous Systems

AMPS-based polymers prevent scale formation through several mechanisms. They chelate scaling ions like calcium and magnesium, disrupt the growth of mineral crystals even at very low concentrations (a threshold effect), and disperse micro-crystals to prevent them from depositing on surfaces. watertreatmentagent.net These copolymers are effective against various types of scale, including calcium carbonate, calcium phosphate, and barium/strontium sulfate (B86663). watertreatmentagent.netresearchgate.net

Table 1: Scale Inhibition Efficiency of AMPS-based Copolymers

| Scale Type | Copolymer | Inhibition Rate | Reference |

| Calcium Carbonate | P(MA-AMPS-HPA) | 100% | researchgate.net |

| Calcium Sulfate | P(MA-AMPS-HPA) | 98% | researchgate.net |

| Barium Sulfate | P(MA-AMPS-HPA) | 72% | researchgate.net |

| Calcium Carbonate | IA/AMPS | Increased by 11% with magnetic field | e3s-conferences.org |

| Calcium Phosphate | IA/AMPS | Increased by 25% with magnetic field | e3s-conferences.org |

Flocculant and Dispersant Functionality in Water Purification

In water purification, AMPS-based polymers function effectively as both flocculants and dispersants. As flocculants, the negatively charged molecular chains generated when the polymer dissolves in water can bridge suspended particles, causing them to agglomerate and settle out. e3s-conferences.org This is particularly useful in sewage treatment as a sludge dehydrating agent.

Conversely, as dispersants, these polymers keep micro-crystals and other particles suspended in the water, preventing them from settling and causing fouling. watertreatmentagent.net They are especially effective at dispersing iron oxide, which is crucial in steel mill cooling systems and other industrial settings. atamankimya.comirowater.com This dual functionality allows for precise control over particle aggregation and dispersion in various water treatment processes.

Construction Chemistry and Cementitious Materials

In the construction industry, AMPS-based polymers are primarily used as high-performance superplasticizers in concrete and cement formulations. globalchemicalscorp.com Their incorporation leads to significant improvements in the properties of the fresh and hardened cementitious materials.

Research has shown that AMPS-modified polyacrylic acid superplasticizers can significantly affect the fluidity of cement paste. researchgate.net However, the dosage and specific molecular structure of the polymer are critical. For instance, an AMPS-based fluid loss additive can adsorb on the surface of cement particles, which in turn affects the hydration process and can reduce the compressive strength of the hardened cement, particularly at higher dosages. acs.org The molecular design of these polymers, such as the density of anionic groups and the length of side chains, plays a crucial role in their adsorption capacity and viscosity-reducing effects. mdpi.com

Table 2: Compressive Strength of Hardened Cement Slurry with AMPS-based Fluid Loss Additive (A-FLA)

| Curing Temperature (°C) | Curing Age (days) | A-FLA Dosage (%) | Compressive Strength (MPa) | Reference |

| 50 | 1 | 0 | 21.52 | acs.org |

| 50 | 28 | 0 | 38.51 | acs.org |

| 50 | - | 4 | Substantial decrease | acs.org |

| 80 | 7 | - | Increase with age | acs.org |

| 80 | 14 & 28 | - | Decrease | acs.org |

| 80 | - | 3 & 4 | Considerably reduced | acs.org |

Role as a Dispersing Agent in Polycarboxylate Superplasticizers for Concrete Admixtures

Polymers incorporating 2-methylprop-2-ene-1-sulfonic acid are integral to the formulation of advanced polycarboxylate superplasticizers (PCEs), which are high-performance water reducers for concrete. bromxchem.comgoogle.com The inclusion of the sodium salt, sodium methallyl sulfonate (SMAS), as a comonomer or auxiliary agent during the polymerization of PCEs is a common practice. google.comatamankimya.commdpi.com

The primary function of incorporating SMAS is to introduce sulfonic acid groups (-SO₃H) into the polymer backbone. atamankimya.comsinfoochem.com These groups are highly effective at adsorbing onto the surface of cement particles. This adsorption creates strong electrostatic repulsion between the particles, preventing them from agglomerating and thus significantly improving the dispersion of the cement paste. atamankimya.comsurechemical.com This enhanced dispersion leads to a number of benefits in fresh and hardened concrete:

High Water Reduction: PCEs containing SMAS can achieve a high water-reducing rate, often exceeding 25%, with a low dosage. sdgreenchemical.comgoogle.com

Improved Workability: The superior dispersion results in concrete with better fluidity and slump retention, making it easier to place and finish. mdpi.comsdgreenchemical.com

Good Retardation: These superplasticizers can be formulated to control the setting time of the concrete effectively. sdgreenchemical.com

In the synthesis process, SMAS can also function as a chain transfer agent, which helps in controlling the molecular weight of the final PCE polymer, a critical parameter for its performance. atamankimya.comsinfoochem.comsurechemical.com Patents reveal various formulations where SMAS is copolymerized with monomers like acrylic acid, maleic anhydride (B1165640), and various unsaturated polyethers to create stable and effective superplasticizers. google.comgoogle.com

Table 1: Example Monomer Systems for Polycarboxylate Superplasticizer (PCE) Synthesis

| PCE Component | Function | Example Monomers | Source(s) |

|---|---|---|---|

| Primary Monomer | Forms the main polymer backbone | Acrylic Acid, Maleic Anhydride | google.com, nih.gov |

| Polyether Macromonomer | Provides steric hindrance | Allyl Polyoxyethylene Ether, Methallyl Polyoxyethylene Ether (HPEG) | google.com, mdpi.com |

| Sulfonated Monomer | Enhances electrostatic dispersion | Sodium Methallyl Sulfonate (SMAS) | google.com, google.com, mdpi.com, nih.gov |

| Initiator | Starts the polymerization reaction | Ammonium Persulfate, Potassium Persulfate | google.com |

| Chain Transfer Agent | Controls molecular weight | Mercaptoacetic Acid, Sodium Methallyl Sulfonate (SMAS) | atamankimya.com, google.com |

This table is interactive. You can sort and filter the data.

Applications in Oil and Gas Industry Chemicals

The robustness of polymers containing this compound makes them highly valuable in the demanding environments of the oil and gas industry. jinlaichemicals.com Copolymers synthesized with its sodium salt, SMAS, exhibit remarkable thermal stability and tolerance to high salinity, which are critical requirements for downhole applications. atamankimya.comsinfoochem.comsurechemical.comsentaitech.com

Formulation of Dispersants and Fluid Loss Control Agents for Drilling Fluids

In drilling operations, maintaining the properties of the drilling fluid, or mud, is essential for safety and efficiency. Sodium methallyl sulfonate is used as a comonomer with substances like acrylamide and acrylic acid to produce specialized polymers that act as dispersants and fluid loss control agents in drilling fluids. sinfoochem.comsurechemical.com

These sulfonated polymers help in several ways:

Dispersancy: They prevent the aggregation of clay particles and cuttings within the fluid, ensuring consistent viscosity and flow.

Fluid Loss Control: They form a thin, low-permeability filter cake on the borehole wall, which prevents the excessive loss of fluid from the mud into the surrounding rock formation.

High-Temperature/High-Salinity Performance: The presence of the sulfonate group ensures that these polymers remain effective in deep, hot wells and in formations with high salt concentrations. surechemical.comsentaitech.com

The use of SMAS in these formulations is recognized as a key strategy for developing high-performance drilling fluids. atamankimya.comsinfoochem.com

Contribution to Enhanced Oil Recovery (EOR) Formulations

After primary and secondary recovery methods have been exhausted, significant amounts of oil can remain trapped in a reservoir. Enhanced Oil Recovery (EOR) techniques are employed to extract this residual oil. Chemical EOR often involves injecting specialized polymer solutions to improve the sweep efficiency of the waterflood.

Sodium methallyl sulfonate is identified as a component in these chemical EOR formulations, where it is often referred to as a "third oil displacement agent" or an agent for "tertiary oil recovery." sinfoochem.comsurechemical.comsentaitech.com By copolymerizing SMAS, polymers can be designed to increase the viscosity of the injection water. This thickened water is more effective at pushing the oil through the reservoir towards the production wells, rather than bypassing it through more permeable zones. Its salt tolerance is also a key advantage in this application. jinlaichemicals.com

Coatings, Adhesives, and Resins Development

The introduction of the sulfonate group from this compound or its salt into polymer chains provides a powerful tool for modifying the properties of various resins and coatings.

Modification of Thermosetting Acrylic Resins and Coating Dispersants

Sodium methallyl sulfonate is utilized as a paint additive in the production of thermosetting acrylic resins and as a coating dispersant. sinfoochem.com Its primary role in these applications is to increase the water solubility and stability of the resin system. surechemical.comsdgreenchemical.com By incorporating SMAS into the polymer, manufacturers can create more stable aqueous dispersions of pigments and binders. This leads to coatings with improved application properties and appearance. The use of SMAS is an established method for enhancing the performance of water-based coating formulations. atamankimya.comnih.gov

Table 2: Applications of SMAS in Polymer Formulations

| Industry | Application | Function of SMAS | Key Comonomers | Source(s) |

|---|---|---|---|---|

| Construction | Polycarboxylate Superplasticizers | Dispersing Agent, Water Reducer, Chain Transfer | Acrylic Acid, Maleic Anhydride, Polyethers | sdgreenchemical.com, atamankimya.com, google.com |

| Oil & Gas | Drilling Fluid Additives | Dispersant, Fluid Loss Control | Acrylamide, Acrylic Acid, Sodium Humate | , sentaitech.com, surechemical.com |

| Oil & Gas | Enhanced Oil Recovery (EOR) | Mobility Control Agent | Acrylamide | sentaitech.com, jinlaichemicals.com, surechemical.com |

| Coatings | Thermosetting Acrylic Resins | Increases Water Solubility | Acrylic Monomers | , sdgreenchemical.com, sinfoochem.com |

| Advanced Materials | High Water-Absorbing Resins | Hydrophilic Monomer | Sodium Acrylate, Acrylamide | , sentaitech.com, bromxchem.com |

This table is interactive. You can sort and filter the data.

Synthesis of High Water-Absorbing Resins for Advanced Materials

High water-absorbing resins, also known as superabsorbent polymers (SAPs), are materials capable of absorbing and retaining extremely large amounts of liquid relative to their own mass. Sodium methallyl sulfonate is used as a key monomer in the synthesis of these advanced materials. bromxchem.comsentaitech.com

When copolymerized with monomers such as sodium acrylate, acrylamide, or itaconic acid, the resulting polymer network has a high concentration of hydrophilic sulfonate groups. sdgreenchemical.comsentaitech.com This chemical structure creates a strong osmotic potential, driving water into the polymer network and causing it to swell significantly. These SMAS-based hydrogels are used in a variety of specialized applications where high water absorption is critical. surechemical.com

Paper Manufacturing Additives for Performance Enhancement

The incorporation of synthetic polymers into the papermaking process is a well-established strategy for achieving desired paper properties. Among these, copolymers containing this compound, also known as 2-acrylamido-2-methylpropane sulfonic acid (AMPS), have been identified as effective agents for enhancing the performance of paper. These polymers are typically introduced at the wet end of the papermaking machine, where they interact with cellulose (B213188) fibers to improve interfiber bonding.

The sulfonic acid group in the this compound monomer provides an anionic charge, which allows for electrostatic interactions with other components in the pulp slurry. google.com This characteristic is crucial for the retention of the polymer on the fiber surfaces. Often, these anionic polymers are used in conjunction with cationic additives, such as cationic starch, to create a system that further boosts strength properties. google.com The resulting polymer network within the paper structure reinforces the sheet, leading to a marked improvement in its mechanical characteristics.

Improving Dry Strength and Overall Quality of Paper Products

The primary function of this compound-based polymers as paper additives is to increase the dry strength of the paper. Dry strength refers to the paper's resistance to rupture and deformation under tension and is a critical parameter for many paper grades, including printing papers and packaging materials. Key measures of dry strength include tensile strength, breaking length, and burst strength.

Research has demonstrated the efficacy of copolymers of acrylamide and this compound as paper strengthening aids. In one study, the application of a copolymer with a molecular weight of 422,000 and a 25% dosage of the sulfonic acid monomer resulted in a significant improvement in paper strength properties. researchgate.net Specifically, the tensile strength of the paper was increased by 15.4%. researchgate.net

Amphoteric polyacrylamides, which can be synthesized using this compound as an anionic monomer, have also been shown to be effective dry strength additives. Research on these polymers has yielded notable increases in key paper quality indicators. For instance, the addition of 0.45% of a specific amphoteric polyacrylamide resin led to a 12.88% increase in the paper's breaking length and a 16.15% rise in its burst index. researchgate.net

The following table summarizes research findings on the impact of these polymers on paper strength:

| Polymer Type | Dosage | Strength Parameter | Improvement (%) |

| Copolymer of Acrylamide and this compound | 25% of monomer content | Tensile Strength | 15.4% researchgate.net |

| Amphoteric Polyacrylamide Resin | 0.45% | Breaking Length | 12.88% researchgate.net |

| Amphoteric Polyacrylamide Resin | 0.45% | Burst Index | 16.15% researchgate.net |

These findings underscore the significant potential of polymers derived from this compound to act as high-performance additives in the paper industry, contributing to the production of stronger and higher-quality paper products.

Analytical and Spectroscopic Characterization of 2 Methylprop 2 Ene 1 Sulfonic Acid

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups present in a molecule. For 2-Methylprop-2-ene-1-sulfonic acid, these techniques confirm the presence of the sulfonic acid group and the carbon-carbon double bond.

FT-IR Spectroscopy: The FT-IR spectrum of this compound and its sodium salt reveals characteristic absorption bands. chemicalbook.com The prominent sulfonic acid group (-SO₃H) exhibits strong and broad absorption for the O-H stretch, typically in the 3500-2500 cm⁻¹ region. Additionally, strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The C=C stretching vibration of the isopropenyl group appears around 1650 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed in the 3000-2850 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being a non-polar bond, typically shows a strong Raman signal. The symmetric vibrations of the sulfonate group are also Raman active. chemicalbook.com

Table 1: Key Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H (in -SO₃H) | Stretching, broad | 3500-2500 | Weak |

| C-H (alkene) | Stretching | 3100-3000 | Moderate |

| C-H (alkane) | Stretching | 3000-2850 | Moderate-Strong |

| C=C | Stretching | ~1650 | Strong |

| S=O | Asymmetric Stretch | 1250-1120 | Moderate |

| S=O | Symmetric Stretch | 1080-1010 | Moderate |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals corresponding to the different types of protons in the molecule. docbrown.infodocbrown.info Based on the structure H₂C=C(CH₃)CH₂SO₃H, one would expect:

A singlet for the methyl (CH₃) protons.

A singlet for the methylene (CH₂) protons adjacent to the sulfonyl group.

Two distinct signals for the vinylidene (=CH₂) protons, which may appear as closely spaced singlets or a complex multiplet depending on their magnetic equivalence.

A broad singlet for the acidic proton of the sulfonic acid group, the chemical shift of which is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. docbrown.infodocbrown.info For this compound, four distinct signals are expected:

A signal for the methyl carbon (-CH₃).

A signal for the methylene carbon (-CH₂-).

A signal for the quaternary vinylic carbon (>C=).

A signal for the terminal vinylic carbon (=CH₂).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH ₃ | ¹H | ~1.8 | s |

| -CH ₂-SO₃H | ¹H | ~3.5-4.0 | s |

| =CH ₂ | ¹H | ~4.9 and ~5.1 | s, s |

| -SO₃H | ¹H | >10 (variable) | br s |

| -C H₃ | ¹³C | ~20-25 | q |

| -C H₂-SO₃H | ¹³C | ~55-65 | t |

| =C H₂ | ¹³C | ~115-125 | t |

| >C = | ¹³C | ~140-150 | s |

Predicted shifts are estimates based on typical values for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound and its salts. vwr.comsigmaaldrich.cn Reversed-phase (RP) HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

A typical RP-HPLC method for the sodium salt of this compound uses a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.com To ensure the sulfonic acid is in its ionized form and to achieve good peak shape, a buffer or an acid like phosphoric acid or formic acid is often added to the mobile phase. sielc.com Detection is typically achieved using a UV detector (as the double bond provides some UV absorbance) or, for more universal detection, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). sielc.com Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for separating highly polar compounds like sulfonic acids. chromatographyonline.com

Ion Chromatography for Anionic Content Determination

Ion chromatography (IC) is a specialized form of HPLC that is ideal for the determination of ionic species. It is particularly well-suited for quantifying the anionic content, specifically the sulfonate anion of this compound. researchgate.net The technique utilizes an ion-exchange stationary phase and a buffered aqueous eluent. nih.gov Suppressed conductivity detection is the most common detection method, offering high sensitivity and selectivity for ionic analytes. nih.govthermofisher.com This method is effective for separating various sulfonic acids and can be used to determine the concentration of the target analyte even in complex matrices like water samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

Due to its high polarity and low volatility, this compound is not directly amenable to analysis by Gas Chromatography (GC). However, GC-MS analysis can be performed after a chemical derivatization step to convert the sulfonic acid into a more volatile and thermally stable compound. researchgate.net Common derivatization techniques include:

Esterification: Converting the sulfonic acid to a sulfonate ester (e.g., a methyl or ethyl ester).

Silylation: Reacting the sulfonic acid with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (B98337) sulfonate. mdpi.com

Once derivatized, the compound can be separated on a standard non-polar or mid-polar GC column and detected by mass spectrometry, which provides both quantitative data and structural confirmation. researchgate.netmdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. chemguide.co.uk When coupled with a chromatographic inlet like LC or GC, it provides highly specific identification.

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be used, typically in negative ion mode, to generate the [M-H]⁻ ion at m/z 135.01. The exact mass can be used to confirm the elemental composition C₄H₇O₃S⁻.

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion would reveal characteristic fragmentation pathways. The fragmentation of sulfonates is well-studied. Key fragmentation pathways for the deprotonated molecule would likely involve:

Loss of SO₃ (80 Da) to yield an ion at m/z 55, corresponding to the isobutenyl anion [C₄H₇]⁻.

Cleavage of the C-S bond, which can lead to fragments such as [SO₃H]⁻ or [SO₃]⁻•.

Analysis of the fragmentation of the parent alkene structure is also informative. The fragmentation pattern of 2-methylpropene, for instance, shows a prominent base peak at m/z 41, corresponding to the allyl cation [C₃H₅]⁺, and the molecular ion at m/z 56. docbrown.info Similar fragmentation of the hydrocarbon backbone can be expected for this compound under certain ionization conditions. docbrown.infolibretexts.org

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-Acrylamido-2-methyl-1-propanesulfonic acid |

| This compound |

| Acetonitrile |

| Formic Acid |

| Phosphoric Acid |

| Sodium 2-methylprop-2-ene-1-sulfonate |

| 2-methylpropene |

| 2-methylpropanoic acid |

| Methanesulfonic acid |

| 1-Pentanesulfonic acid |

| 1-Heptanesulfonic acid |

| 1-Decanesulfonic acid |

| 1-Dodecanesulfonic acid |

| N,N,N',N'-Tetramethyl-1,3-propanediamine |

| Calcium acetate (B1210297) |

| Magnesium acetate |

| Busulfan |

| Tetrahydrofuran |

| Paratoluenesulfonic acid |

| Pyrimethamine |

| 2-Propene-1-sulfonic acid |

| Poly(methacrylic acid) |

| Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) |

| Poly[(2-acrylamido-2-methyl-1-propanesulfonic acid)-co-(methacrylic acid)] |

| Silver |

| Isobutane |

| Sulfuric acid |

| Polybenzimidazole |

| Methylacrylamide |

| Poly(acrylamide-co-styrene sodium sulfonate) |

| Poly(2-acrylamide-2-methyl-1-propanesulfonic acid-co-acrylicacid) |

| Poly(2-acrylamidoglycolic acid-co-2-acrylamide-2-methyl-1-propane sulfonic acid) |

| Poly(2-acrylamidoglycolic acid-co-4-styrene sodium sulfonate) |

| Chromium(III) |

| Proline |

| Urea |

| Succinic acid |

| Glucose |

| Sucrose |

| Fructose |

| Malate |

| Citrate |

| Acrylonitrile (B1666552) |

| Lauryl alcohol |

| Myristyl alcohol |

| Sodium dodecylbenzenesulfonate |

| Sodium di-2-ethylhexyl sulphosuccinate |

| Barium sulphate |

| Ethanol |

| Dimethylformamide |

| Methyl methacrylate (B99206) |

| Jute |

| Trimethylorthoacetate |

Computational and Theoretical Studies of 2 Methylprop 2 Ene 1 Sulfonic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for predicting the intrinsic properties of a molecule. dntb.gov.ua These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing deep insights into its geometry, stability, and reactivity.

For 2-methylprop-2-ene-1-sulfonic acid, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. dntb.gov.ua A smaller gap generally suggests higher reactivity.

Map Electrostatic Potential: Generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP would highlight the electron-rich (negative) regions, such as the sulfonic acid group, and electron-poor (positive) regions, which are susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

Predict Reactivity Indices: Calculate various reactivity descriptors like electronegativity, hardness, and softness to predict how the monomer will behave in chemical reactions, particularly polymerization.

A typical output from such a study would involve predicting key electronic parameters that govern the monomer's behavior.

Conceptual DFT-Calculated Properties for this compound

| Property | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Localized on the C=C double bond, indicating this is the primary site for electrophilic attack and radical addition. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Distributed across the molecule, with significant contribution from the sulfonate group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates the chemical reactivity and stability of the monomer. A moderate gap would suggest it can be readily polymerized under specific conditions. |

| MEP Analysis | Molecular Electrostatic Potential map. | Shows a highly negative potential around the -SO₃H group, confirming its role in electrostatic and hydrogen-bonding interactions. |

Molecular Dynamics Simulations of Intermolecular Interactions and Polymer Chain Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a virtual microscope to observe complex processes that are difficult to study experimentally. researchgate.net For poly(this compound), MD simulations would be invaluable for understanding its behavior in solution and as a bulk material.

Key applications of MD simulations include:

Intermolecular Interactions: In aqueous solutions, simulations can reveal the detailed structure of water molecules around the sulfonate groups. This hydration shell is crucial for the polymer's solubility and its function as a polyelectrolyte. Studies on similar sulfonated polymers, like sulfonated polystyrene, show that the acidity of the sulfonate group strongly influences its solvation and proton conductivity. researchgate.net

Polymer-Polymer Aggregation: Modeling how multiple polymer chains interact and aggregate, which is fundamental to understanding material properties like viscosity and film formation.

Interaction with Other Species: Simulating the interaction of the polymer with other molecules, such as surfactants or ions in solution. For instance, MD studies on poly(acrylic acid) have shown that its adsorption onto surfactant aggregates is driven by hydrogen bonding. rsc.org A similar mechanism would likely govern the interaction of poly(this compound) with other polar species.

Predictive Modeling of Polymerization Processes and Monomer Reactivity Ratios

Predictive modeling of polymerization is crucial for designing copolymers with desired properties. When this compound (M1) is copolymerized with another monomer (M2), their relative incorporation into the polymer chain is described by monomer reactivity ratios, r₁ and r₂.

The reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a propagating chain ending in M1 adding another M1 monomer (k₁₁) versus adding an M2 monomer (k₁₂).

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a propagating chain ending in M2 adding another M2 monomer (k₂₂) versus adding an M1 monomer (k₂₁).

These ratios are typically determined by performing a series of copolymerization reactions with different initial monomer feeds and analyzing the resulting copolymer composition, often using techniques like NMR spectroscopy. researchgate.net The data is then fitted to theoretical models like the Mayo-Lewis equation or the Kelen-Tüdos method to extract the reactivity ratios. researchgate.netrsc.org

While specific reactivity ratios for this compound are not readily found, the table below shows illustrative data for the copolymerization of other monomers to demonstrate how these values are interpreted.

Illustrative Monomer Reactivity Ratios for Radical Copolymerization

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Interpretation of Copolymer Structure | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate (B99206) (MMA) | 4-methacryloyl-1,2,2,6,6-pentamethyl-piperidine (MPMP) | 0.28 | 1.63 | r₁ < 1 and r₂ > 1 indicates that the copolymer will be rich in M₂ units, and M₂ prefers to homopolymerize. | researchgate.net |

| Styrene (B11656) | Maleic Anhydride (B1165640) | ~0.02 | ~0.01 | Both r₁ and r₂ are close to 0, leading to a strongly alternating copolymer. | General Knowledge |

| Styrene | Acrylonitrile (B1666552) | ~0.4 | ~4.0 | Indicates non-ideal, random copolymerization, with acrylonitrile being more reactive. | General Knowledge |

Predicting these ratios for this compound would allow for the precise tailoring of copolymers for specific applications, such as in dispersants, flocculants, or acrylic fibers. zhonglanindustry.com

Conformational Analysis and Spectroscopic Property Prediction

Conformational analysis focuses on the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, key rotational bonds include the C-C bond linking the allyl group to the sulfur atom and the C-S bond.

Computational methods can predict the relative energies of these different conformations.

Potential Energy Surface (PES) Scan: By systematically rotating a specific dihedral angle and calculating the molecule's energy at each step, a PES scan can identify the lowest-energy (most stable) conformations and the energy barriers between them. dntb.gov.ua

Spectroscopic Prediction: Once the stable conformations are identified, their spectroscopic properties can be calculated and compared with experimental data.

Vibrational Frequencies: DFT calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) or Raman spectrum. This allows for the assignment of experimental spectral bands to specific molecular motions. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. Comparing these predictions with experimental NMR data helps to confirm the molecular structure and identify the dominant conformation in solution.

For poly(this compound), such analyses would be extended to polymer segments to understand the local conformational preferences of the polymer backbone and the orientation of the pendant sulfonic acid side chains, which ultimately determine the macroscopic properties of the material.

Environmental Considerations and Pathways of 2 Methylprop 2 Ene 1 Sulfonic Acid

Industrial Release and Distribution Pathways in Environmental Compartments

2-Methylprop-2-ene-1-sulfonic acid is primarily utilized as a functional monomer in the synthesis of polymers for various industrial applications. These include the manufacturing of acrylic fibers to enhance dyeability, the production of superplasticizers for concrete, and the formulation of agents for water treatment and coatings. atamankimya.com Consequently, the primary route of its release into the environment is expected to be through industrial wastewater discharges from these manufacturing and application facilities.

Table 1: Potential Industrial Sources and Environmental Release Pathways of this compound

| Industrial Sector | Application | Potential Release Pathway | Environmental Compartment of Concern |

| Textile Manufacturing | Comonomer in acrylic fibers | Wastewater discharge from polymerization and dyeing processes | Aquatic ecosystems |

| Construction | Superplasticizers in concrete | Leaching from concrete structures, wastewater from production | Soil and groundwater |

| Water Treatment | Monomer for flocculants and scale inhibitors | Discharge from treatment facilities, residual monomer in treated water | Aquatic ecosystems |

| Oil and Gas | Dispersants and fluid loss agents in drilling | Spills and discharge of drilling fluids | Soil and aquatic ecosystems |

| Coatings and Adhesives | Additive to enhance water-solubility and stability | Wastewater from manufacturing and application | Aquatic ecosystems |

Biodegradation and Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Biodegradation: Information from a safety data sheet for the sodium salt of this compound indicates that the substance is "not readily biodegradable". This suggests that conventional biological wastewater treatment processes may not effectively remove this compound, leading to its potential release into receiving waters. While some sulfonated organic compounds can be biodegraded by specific microorganisms, the presence of the double bond and the sulfonic acid group in this compound may contribute to its recalcitrance. Detailed studies on the specific microbial consortia or enzymatic pathways that could potentially degrade this compound are currently lacking in the scientific literature.

Abiotic Degradation: Due to the presence of a carbon-carbon double bond, this compound is theoretically susceptible to various abiotic degradation processes.

Ozonolysis: Ozone is a strong oxidant that can cleave carbon-carbon double bonds. This process is utilized in some advanced wastewater treatment applications to break down persistent organic pollutants. mdpi.com